1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-16-6-2-1-4-13(16)11-25(23,24)20-15-8-12-5-3-7-21-17(22)10-14(9-15)18(12)21/h1-2,4,6,8-9,20H,3,5,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVWZOOMZDDTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC=CC=C4Cl)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group and a pyrroloquinoline moiety. Its molecular formula is with a molecular weight of approximately 320.81 g/mol. The presence of the methanesulfonamide group is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. In vitro studies have demonstrated that derivatives of pyrrolo[3,2,1-ij]quinolin can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.5 | Caspase activation | |
| MCF-7 | 15.0 | Bcl-2 modulation | |
| A549 | 10.0 | Apoptosis induction |
Case Studies
Several case studies highlight the compound's potential:
- Study on Antileishmanial Activity : A related pyrroloquinoline derivative demonstrated significant inhibition of Leishmania parasites in vivo, achieving over 50% reduction in parasite burden in infected mice when administered at doses of 12.5 mg/kg .
- Anticoagulant Properties : Research has shown that certain derivatives can inhibit coagulation factors Xa and XIa effectively, with IC50 values ranging from 2 to 3.68 µM . This suggests a potential role in managing thrombotic disorders.
The biological activity is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The methanesulfonamide group may interact with active sites on enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G1/S phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
- Pyrroloquinoline Derivatives: 2-Oxo-N-(4-Phenoxyphenyl)-1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-Ij]Quinoline-8-Sulfonamide (): Replaces the 2-chlorophenyl with a 4-phenoxyphenyl group. N-(1-Methyl-2-Oxo-2,4,5,6-Tetrahydro-1H-Pyrrolo[3,2,1-Ij]Quinolin-8-yl)Butyramide (): Substitutes methanesulfonamide with a butyramide group, reducing hydrogen-bonding capacity and modifying solubility .
Substituent Effects
- Chlorophenyl vs. Other Aryl Groups: The 2-chlorophenyl group in the target compound contrasts with 3-[(2-Chlorophenyl)Amino]Propanamide (), which shares the chloroaryl motif but lacks the pyrroloquinoline core. Chlorine’s electron-withdrawing nature may enhance stability or receptor binding compared to electron-donating groups (e.g., methoxy) . Nitro Substitutions: highlights nitro groups as activity-enhancing substituents in antimycobacterial compounds.
Sulfonamide Variations
- Methanesulfonamide vs. Other Sulfonamides: 1-Methanesulfonamidocyclohexane-1-Carboxylic Acid () and (2,5-Difluorophenyl)-N-(3-(1-Methyl-1H-Pyrazol-4-yl)Quinolin-6-yl)Methanesulfonamide () demonstrate sulfonamide diversity. Fluorine substitutions () may improve metabolic stability relative to chlorine .
Methodological Approaches to Compound Similarity
Structural Similarity Metrics
- Tanimoto and Dice Coefficients : Used to quantify similarity via molecular fingerprints (e.g., MACCS, Morgan fingerprints). For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto coefficients .
- Fingerprint Analysis: Structural differences between the target compound and analogs (e.g., ’s phenoxyphenyl derivative) could be mapped via fingerprint mismatches, highlighting critical pharmacophoric features .
Functional Group Impact
- Hydrogen-Bond Acceptors : Methanesulfonamide provides two hydrogen-bond acceptors (sulfonyl oxygens), whereas butyramide () offers one. This difference may influence target selectivity .
- 4-phenoxyphenyl (logP ~4.2), affecting membrane permeability .
Data Table: Key Structural and Methodological Comparisons
Research Implications
- Activity Cliffs: Minor structural changes (e.g., chlorine to fluorine) may cause disproportionate activity shifts, necessitating careful SAR studies .
- Synthetic Feasibility: ’s synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives suggests routes to modify the pyrroloquinoline core for improved yield or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
